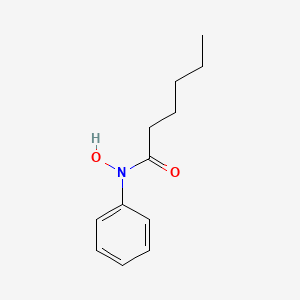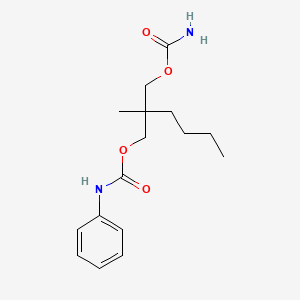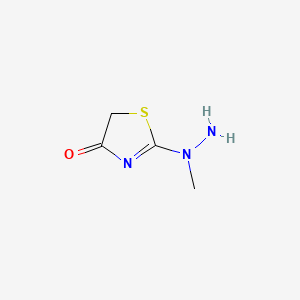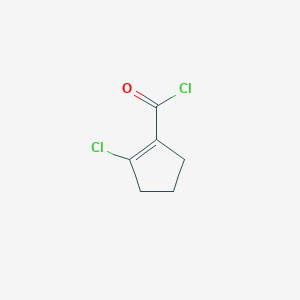
1-Cyclopentene-1-carbonylchloride, 2-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentene-1-carbonylchloride, 2-chloro- is an organic compound with the molecular formula C6H6Cl2O. It is a derivative of cyclopentene, where the carbonyl group is bonded to the first carbon of the cyclopentene ring, and a chlorine atom is attached to the second carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
1-Cyclopentene-1-carbonylchloride, 2-chloro- can be synthesized through several methodsThe reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 1-Cyclopentene-1-carbonylchloride, 2-chloro- often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques and equipment to ensure consistent quality .
化学反応の分析
Types of Reactions
1-Cyclopentene-1-carbonylchloride, 2-chloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction Reactions: The carbonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Addition Reactions: Reagents like hydrogen chloride (HCl) or bromine (Br2) can be used for addition reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopentene derivatives, while addition reactions can produce halogenated cyclopentanes .
科学的研究の応用
1-Cyclopentene-1-carbonylchloride, 2-chloro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Cyclopentene-1-carbonylchloride, 2-chloro- involves its reactivity with various molecular targets. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Similar Compounds
2-Chloro-1,1,1-trimethoxyethane: A chloromethyl heterocyclic compound used in the synthesis of various derivatives.
Cyclopentene: A simpler compound with a similar cyclopentene ring structure but without the carbonyl chloride and additional chlorine atom.
Uniqueness
1-Cyclopentene-1-carbonylchloride, 2-chloro- is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other similar compounds. Its combination of a cyclopentene ring, carbonyl chloride group, and chlorine atom makes it a versatile intermediate in organic synthesis .
特性
CAS番号 |
35582-46-8 |
|---|---|
分子式 |
C6H6Cl2O |
分子量 |
165.01 g/mol |
IUPAC名 |
2-chlorocyclopentene-1-carbonyl chloride |
InChI |
InChI=1S/C6H6Cl2O/c7-5-3-1-2-4(5)6(8)9/h1-3H2 |
InChIキー |
FYMFDDBQSWVJBG-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C(C1)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


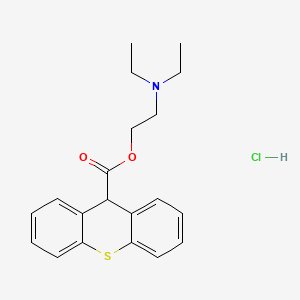
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
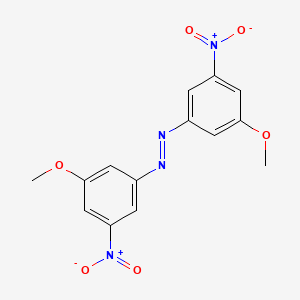
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)
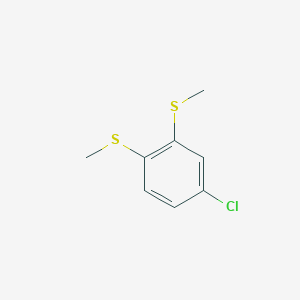
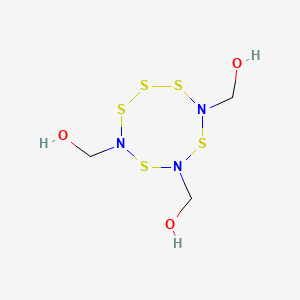
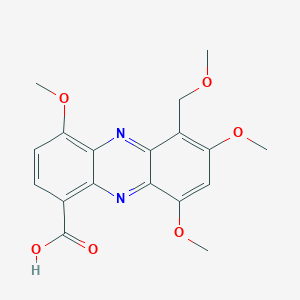
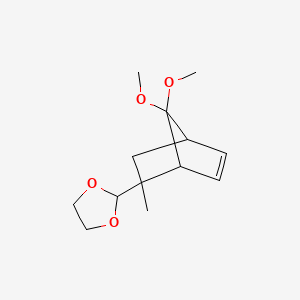
![[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate](/img/structure/B14691709.png)
